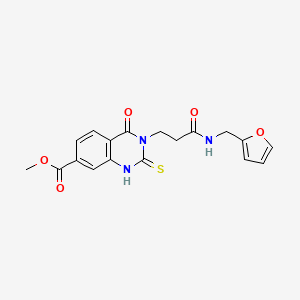

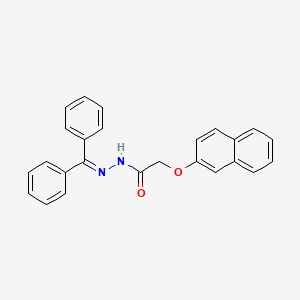

![molecular formula C20H17N5OS B2561387 2-((1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)硫代)-N-(对甲苯基)乙酰胺 CAS No. 335223-67-1](/img/structure/B2561387.png)

2-((1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)硫代)-N-(对甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

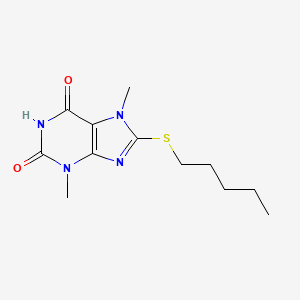

“2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves several steps . The process starts with the nucleophilic addition reaction of iso-thiocyanate derivative with intermediate XI . This is followed by cyclization of compound VIII via its reflux with formamide to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one IX . After that, chlorination of compound IX is carried out by reflux in POCl3 .

Molecular Structure Analysis

The molecular structure of “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .

Chemical Reactions Analysis

The chemical reactions involving “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide” are primarily related to its role as a kinase inhibitor . The compound can inhibit multiple oncogenic targets through focused chemical modification .

科学研究应用

抗癌活性

吡唑并[3,4-d]嘧啶已被用于开发抗癌激酶抑制剂 . 它们模拟激酶活性位点中的铰链区结合相互作用,可被利用来指导吡唑并[3,4-d]嘧啶对多种致癌靶点的活性及选择性 . 例如,BTK 抑制剂依布替尼,一种吡唑并[3,4-d]嘧啶,已被批准用于治疗多种 B 细胞癌 .

体外和体内抗癌活性

一系列吡唑并[3,4-d]嘧啶和尿素杂化物已被设计、合成,并在体外和体内癌症模型中评估其抗癌活性 . 其中,一些化合物对测试的癌细胞系表现出有希望的细胞毒性 .

细胞周期抑制

发现一些吡唑并[3,4-d]嘧啶能够抑制细胞周期进程 . 这一点在癌症治疗中尤其有用,因为不受控制的细胞分裂是癌症的常见特征。

凋亡诱导

某些吡唑并[3,4-d]嘧啶已被证明可以诱导癌细胞凋亡 . 凋亡或程序性细胞死亡是一种机制,可以被利用来杀死癌细胞。

Caspase-3 活化

发现一些吡唑并[3,4-d]嘧啶能够显著诱导 Caspase-3 活化 . Caspase-3 是凋亡中一种至关重要的酶,其活化会导致癌细胞死亡。

抑制 NF-κB 和 IL-6 活化

某些吡唑并[3,4-d]嘧啶已被证明可以抑制 NF-κB 和 IL-6 活化 . NF-κB 和 IL-6 参与炎症和免疫反应,其过度活化会导致癌症的发生和发展。

杀菌活性

吡唑并[3,4-d]嘧啶-4-酮衍生物已被设计合成,用于研究其杀菌活性 . 这表明它们在开发具有低毒性和高效率的新型杀菌剂方面的潜在应用。

mTOR 激酶和 PI3 激酶抑制

一些吡唑并[3,4-d]嘧啶已被用作 mTOR 激酶和 PI3 激酶抑制剂 . 这些激酶在细胞生长、增殖和存活中起着关键作用,它们的抑制在包括癌症在内的各种疾病中可能具有治疗益处 .

作用机制

Target of Action

The compound 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide, also known as N-(4-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation .

Mode of Action

This compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This is possible because the pyrazolo[3,4-d]pyrimidine scaffold of the compound is an isostere of the adenine ring of ATP . This allows the compound to direct its activity and selectivity to multiple oncogenic targets .

Biochemical Pathways

The compound affects the biochemical pathways related to the overactivation of oncogenic pathways and/or the deactivation of tumor suppressor mechanisms . This results in the inhibition of self-stimulated proliferation, resistance to programmed cell death, limitless replicative potential, and high levels of invasion .

Result of Action

The result of the action of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is the inhibition of the kinase activity, which leads to the suppression of the overactive oncogenic pathways . This results in the inhibition of cancer cell proliferation and the induction of programmed cell death .

未来方向

The future directions for “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide” could involve further exploration of its potential as a kinase inhibitor . Given its ability to inhibit multiple oncogenic targets, it could be further developed and tested for the treatment of various diseases, including cancer .

属性

IUPAC Name |

N-(4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c1-14-7-9-15(10-8-14)24-18(26)12-27-20-17-11-23-25(19(17)21-13-22-20)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMXMBDXVCADBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

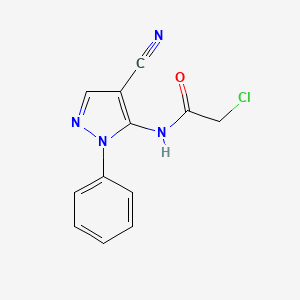

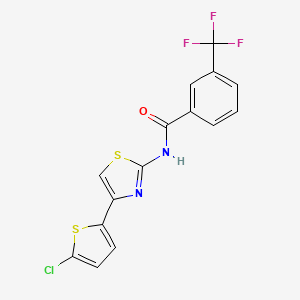

![2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide](/img/structure/B2561310.png)

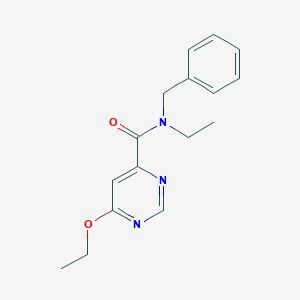

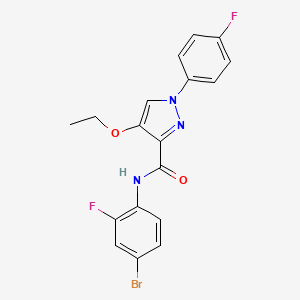

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)

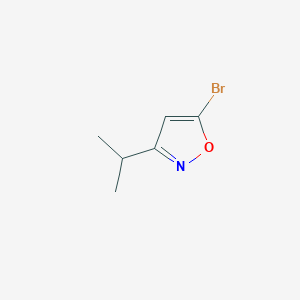

![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)

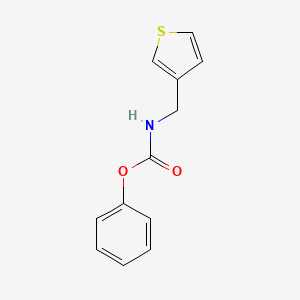

![N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2561325.png)

![N-cyclohexyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2561326.png)